molecular formula C16H16N2O2 B2980435 (E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate CAS No. 374541-67-0

(E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate

Cat. No.: B2980435
CAS No.: 374541-67-0
M. Wt: 268.316
InChI Key: UTTAUBPULVHFKP-XYOKQWHBSA-N
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Description

(E)-Isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate is a high-value chemical reagent built around a privileged indole scaffold, designed for advanced research and development applications. The molecule features an indole ring system that is typically planar and an acrylate double bond with a defined E-stereochemistry, a structural motif known from crystallographic studies of closely related compounds . The indole nucleus is a cornerstone in medicinal chemistry, renowned for its diverse biological potential. This compound serves as a key synthetic intermediate for exploring new pharmacologically active molecules. Indole derivatives are extensively documented to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The specific incorporation of the cyano and acrylate groups creates an electron-deficient alkene, making this compound an excellent substrate in cycloaddition reactions and nucleophilic attacks, which is a characteristic feature of cyanoacrylate chemistry . This reactivity is harnessed in the synthesis of more complex heterocyclic systems and for developing novel inhibitors. This product is strictly labeled For Research Use Only (RUO) . It is intended for use in laboratory research and is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

propan-2-yl (E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11(2)20-16(19)12(9-17)8-13-10-18(3)15-7-5-4-6-14(13)15/h4-8,10-11H,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTAUBPULVHFKP-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CN(C2=CC=CC=C21)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CN(C2=CC=CC=C21)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321182
Record name propan-2-yl (E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662743
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

374541-67-0
Record name propan-2-yl (E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. For this compound, the reaction between isopropyl cyanoacetate and 1-methyl-1H-indole-3-carbaldehyde in the presence of a base such as piperidine can yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride are common.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

(E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate is not fully elucidated. compounds with similar structures often interact with biological targets such as enzymes or receptors. The indole moiety can bind to various proteins, influencing pathways related to cell signaling, apoptosis, or metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related acrylate and indole derivatives, focusing on substituent effects and crystallographic data. Key analogs include:

Compound Name Substituents (Indole/Position) Ester Group Cyano Group Molecular Weight (g/mol) R Factor (X-ray) Hydrogen Bonding Patterns
(E)-Isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate 1-Methyl, 3-position Isopropyl Present ~286.3 Not reported Likely disrupted by 1-methyl
Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate Unsubstituted, 3-position Methyl Present 240.2 0.047 N–H···O (2.82 Å, 153°)
2-(6-Methyl-1H-indol-3-yl)acetic acid 6-Methyl, 3-position N/A Absent 189.2 N/A Carboxylic acid H-bonds

Key Observations:

Steric and Electronic Effects: The 1-methyl group on the indole in the target compound reduces hydrogen-bonding capacity compared to unmethylated analogs like methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate. In the latter, the indole N–H forms a strong hydrogen bond with the ester oxygen (2.82 Å, 153°), stabilizing the crystal lattice . The 1-methyl substitution likely eliminates this interaction, altering solubility and melting behavior .

Crystallographic Data: Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate exhibits a mean C–C bond length of 1.36 Å and a low R factor (0.047), indicative of high structural precision . The target compound’s isopropyl group may introduce torsional strain, affecting bond angles and packing efficiency.

Reactivity: The cyano group in both acrylates enhances electrophilicity, making the β-carbon susceptible to nucleophilic attack. However, the isopropyl ester’s electron-donating effect may slightly reduce reactivity compared to methyl esters .

Hydrogen Bonding and Supramolecular Assembly

Hydrogen bonding in indole derivatives is a key determinant of their solid-state properties. In methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate, the indole N–H···O interaction forms a 1D chain structure . By contrast, the 1-methyl substitution in the target compound eliminates this interaction, likely leading to weaker intermolecular forces and a less ordered crystal lattice. Graph set analysis (as per Etter’s rules) would classify the hydrogen-bonding motifs differently, with the methylated analog favoring C–H···π or van der Waals interactions .

Thermal and Solubility Properties

  • Melting Point: Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate has a reported melting point of ~180–185°C . The isopropyl analog is expected to have a lower melting point due to reduced crystallinity.
  • Solubility: The isopropyl ester increases hydrophobicity, enhancing solubility in nonpolar solvents (e.g., dichloromethane) but reducing aqueous solubility compared to carboxylic acid derivatives like 2-(6-methyl-1H-indol-3-yl)acetic acid .

Biological Activity

(E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate is an indole derivative that has garnered attention due to its diverse biological activities. This compound is synthesized through the Knoevenagel condensation reaction, which involves the reaction of isopropyl cyanoacetate with 1H-indole-3-carbaldehyde in the presence of a base, typically sodium ethoxide. The following sections will explore its biological activity, including its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound can be attributed to its structural features, particularly the indole ring system. This structure allows for interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, which may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
  • Anti-inflammatory Effects : Similar indole derivatives have been reported to exhibit anti-inflammatory properties by modulating cytokine production and reducing edema in animal models .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. Results indicated:

  • Cell Viability : The compound demonstrated a dose-dependent reduction in cell viability across different cancer cell lines.
  • Cytokine Modulation : It was observed that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as IL-1β and TNFα .

In Vivo Studies

In vivo studies utilizing animal models have further elucidated the biological activity of this compound:

Study TypeModel UsedObservations
Anti-inflammatoryCFA-induced paw edemaSignificant reduction in edema compared to control
AntimicrobialZymosan-induced peritonitisReduced leukocyte migration at various doses

These findings suggest that the compound could be a candidate for further development as an anti-inflammatory or antimicrobial agent.

Comparative Analysis

When compared to similar compounds such as methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate and ethyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate, this compound exhibits unique properties due to its isopropyl ester group. This modification affects its solubility and reactivity, potentially enhancing its biological activity.

Table: Comparison of Similar Compounds

Compound NameStructure TypeNotable Biological Activity
This compoundIndole derivativeAnticancer, antimicrobial, anti-inflammatory
Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylateIndole derivativeModerate anticancer activity
Ethyl (E)-2-cyano-3-(1H-indol-3-yl)acrylateIndole derivativeLimited antimicrobial properties

Q & A

Q. What synthetic strategies are employed to prepare (E)-isopropyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate?

The synthesis typically involves multi-step reactions starting with indole derivatives. For example, Friedel-Crafts acylation or alkylation can introduce substituents to the indole core, followed by condensation with cyanoacrylate precursors. A key intermediate, such as 1-methyl-1H-indole-3-carbaldehyde, may undergo Knoevenagel condensation with cyanoacetic acid derivatives in the presence of a base (e.g., piperidine) to form the acrylate backbone. Reaction conditions (e.g., solvent, temperature) must be optimized to favor the (E)-isomer .

Q. How is the purity and identity of the compound verified during synthesis?

Characterization relies on spectroscopic methods:

  • 1H/13C NMR : Confirms substituent positions and stereochemistry (e.g., coupling constants for E/Z isomer distinction).
  • FT-IR : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹).
  • X-ray crystallography : Provides unambiguous structural confirmation, including bond angles and crystallographic packing .

Q. What are critical intermediates in the synthesis of this compound?

Key intermediates include:

  • 1-Methyl-1H-indole-3-carbaldehyde : Synthesized via Vilsmeier-Haack formylation of 1-methylindole.
  • Cyanoacetic acid derivatives : React with the aldehyde in a Knoevenagel reaction.
  • Isopropyl esterification agents : Used to introduce the ester group in the final step .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and torsional parameters. For example, the (E)-configuration is confirmed by the dihedral angle between the indole and acrylate moieties. Software like SHELXL refines the structure using least-squares methods, and hydrogen-bonding patterns are analyzed to understand packing interactions .

Q. What computational methods validate the electronic properties of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, the electron-withdrawing cyano group lowers LUMO energy, enhancing electrophilicity. Molecular docking studies may also assess interactions with biological targets (e.g., enzymes) .

Q. How do solvent effects influence reaction selectivity during synthesis?

Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states in condensation reactions, favoring the (E)-isomer. Solvent polarity index and dielectric constant correlate with reaction kinetics and isomer ratio. Controlled dehydration steps (e.g., using molecular sieves) improve yield .

Q. What analytical challenges arise in distinguishing E/Z isomers, and how are they addressed?

  • NMR : Coupling constants (J) between α,β-unsaturated protons (J > 12 Hz for trans/E configuration).
  • HPLC : Chiral columns with polar stationary phases (e.g., C18) separate isomers based on polarity differences.
  • UV-Vis : Conjugation length differences between isomers affect λmax values .

Q. How are hydrogen-bonding networks in the crystal lattice characterized?

Graph-set analysis categorizes hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Crystallographic data reveal donor-acceptor distances and angles, while Hirshfeld surface analysis maps intermolecular contacts (e.g., C–H···O/N interactions) .

Q. What mechanistic insights explain side reactions during synthesis?

Competing pathways include:

  • Tautomerization : The indole NH group may participate in unwanted proton transfers.
  • Oligomerization : Acrylate groups can undergo Michael addition if reaction conditions are not anhydrous.
  • Isomerization : Thermal or photochemical interconversion of E/Z isomers requires strict temperature/light control .

Q. How do steric and electronic effects of substituents impact biological activity?

  • Steric effects : Bulky groups (e.g., isopropyl) may hinder binding to target proteins.
  • Electronic effects : Electron-withdrawing cyano groups enhance electrophilicity, potentially increasing reactivity with nucleophilic residues (e.g., cysteine thiols).
    Structure-activity relationship (SAR) studies systematically vary substituents to optimize activity .

Data Analysis and Contradictions

Q. How are conflicting crystallographic data resolved (e.g., polymorphs)?

Polymorph characterization involves:

  • PXRD : Diffraction patterns distinguish crystal phases.
  • DSC/TGA : Thermal stability profiles identify phase transitions.
  • Computational packing analysis : Predicts energetically favorable lattice arrangements .

Q. What statistical methods validate reproducibility in synthetic yields?

  • Design of Experiments (DoE) : Identifies critical variables (e.g., temperature, catalyst loading).
  • ANOVA : Analyzes variance across batches to isolate significant factors.
  • Control charts : Monitor process stability over time .

Methodological Recommendations

  • Synthetic protocols : Include inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Characterization : Combine SCXRD with spectroscopic methods for robust structural assignment.
  • Data reporting : Adhere to CIF guidelines for crystallographic data submission .

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